molecular formula C11H15N3O3 B14564867 Methyl 3,5-diamino-4-[(2-oxopropyl)amino]benzoate CAS No. 61544-98-7

Methyl 3,5-diamino-4-[(2-oxopropyl)amino]benzoate

Cat. No.: B14564867
CAS No.: 61544-98-7
M. Wt: 237.25 g/mol
InChI Key: BFZOMRXALYXDBY-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-4-[(2-oxopropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diamino-4-[(2-oxopropyl)amino]benzoate typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce nitro groups at the 3 and 5 positions This is followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-4-[(2-oxopropyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3,5-diamino-4-[(2-oxopropyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,5-diamino-4-[(2-oxopropyl)amino]benzoate depends on its specific application. In medicinal chemistry,

Properties

CAS No.

61544-98-7

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 3,5-diamino-4-(2-oxopropylamino)benzoate

InChI

InChI=1S/C11H15N3O3/c1-6(15)5-14-10-8(12)3-7(4-9(10)13)11(16)17-2/h3-4,14H,5,12-13H2,1-2H3

InChI Key

BFZOMRXALYXDBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=C(C=C(C=C1N)C(=O)OC)N

Origin of Product

United States

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